
Methyl 1,4-dibenzylpiperazine-2-carboxylate
描述
Synthesis Analysis
The synthesis of piperazine derivatives is a topic of interest in several of the provided papers. For instance, the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxy-5-methyloxazolidin-2-ones is described, starting from benzyl-N-Boc-(3R)-aminobutanoate and involving cyclization and rearrangement steps catalyzed by Sn(OTf)2 . Another paper discusses the preparation of a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester through asymmetric allylboration of glutaldehyde followed by aminocyclization and carbamation . These methods highlight the complexity and creativity involved in synthesizing piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for understanding their chemical behavior. X-ray diffraction studies have been used to determine the crystal structures of various piperazine complexes, revealing details such as hydrogen bonding patterns and conformational preferences . For example, the 1,4-dimethylpiperazine mono-betaine forms a 1:1 complex with p-hydroxybenzoic acid, exhibiting a chair conformation with specific substituent positions . Similarly, the 1:1 complex of 1,4-dimethylpiperazine di-betaine with l-tartaric acid shows a chair conformation with axial methyl groups . These studies provide a foundation for understanding the molecular structure of related compounds like "Methyl 1,4-dibenzylpiperazine-2-carboxylate."
Chemical Reactions Analysis
The reactivity of piperazine derivatives is another area of interest. The papers provided do not directly discuss the chemical reactions of "Methyl 1,4-dibenzylpiperazine-2-carboxylate," but they do mention the reactivity of related compounds. For example, the desymmetrization of a piperidine derivative and subsequent monofunctionalizations lead to the synthesis of various alkaloids . Additionally, the use of 2-isocyanophenyl 4-methylbenzoate in a Ugi/deprotection + activation/cyclization synthesis of 2,5-diketopiperazine derivatives demonstrates the versatility of piperazine derivatives in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are closely related to their molecular structure. X-ray diffraction, DFT calculations, FTIR, Raman, and NMR spectroscopy have been employed to study these properties . For instance, the FTIR spectrum of the 1:2 complex of 1,4-dicarboxymethyl-1,4-dimethylpiperazinium inner salt with p-hydroxybenzoic acid confirms the structure of the complex and provides information on vibrational modes . The crystal and molecular structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, a model compound, offers insights into the conformation of the piperazine ring, which is relevant to understanding the physical properties of similar compounds .
科研应用
In Vitro Cytostatic Activity in Human Cancer Cells
A study by A. Eamvijarn et al. (2012) isolated compounds from the fungus Neosartorya pseudofischeri, including a 1,4-diacetyl-2,5-dibenzylpiperazine derivative. This compound displayed significant in vitro growth inhibitory activity in six distinct cancer cell lines. It showed cytostatic, not cytotoxic, effects in human U373 glioblastoma and A549 non-small cell lung cancer apoptosis-resistant cells, indicating a potential novel chemical scaffold for anticancer cytostatic compounds (Eamvijarn et al., 2012).
Structural Studies
Z. Dega-Szafran et al. (2006) conducted X-ray, NMR, and DFT studies on the complex formation of a similar compound, demonstrating the interaction dynamics through hydrogen bonds. This research contributes to understanding the structural and electronic properties of such compounds, which is crucial for designing targeted therapeutic agents (Dega-Szafran et al., 2006).
Enantioselective Synthetic Applications
The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, resulting in compounds with a chiral 3-benzylpiperidine backbone, was explored by Yaomin Wang et al. (2018). This method is notable for its use of cheap materials and moderate enantioselectivity, suggesting its utility in synthesizing biologically active compounds (Wang et al., 2018).
Oxidation Behavior Studies
Research by H. Petride et al. (2006) on the oxidation of 1,4-dibenzylpiperazine and its derivatives by RuO4 revealed various oxygenated products. This study provides insights into the chemical behavior and potential synthetic pathways for modifying such compounds, enhancing their utility in drug development and chemical synthesis (Petride et al., 2006).
性质
IUPAC Name |
methyl 1,4-dibenzylpiperazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-20(23)19-16-21(14-17-8-4-2-5-9-17)12-13-22(19)15-18-10-6-3-7-11-18/h2-11,19H,12-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMUXEJSBIDMQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446224 | |
| Record name | Methyl 1,4-dibenzylpiperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,4-dibenzylpiperazine-2-carboxylate | |
CAS RN |
54969-33-4 | |
| Record name | Methyl 1,4-dibenzylpiperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

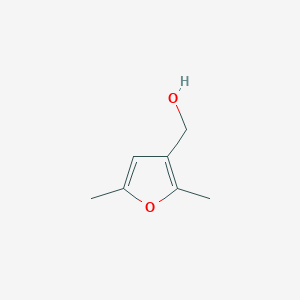
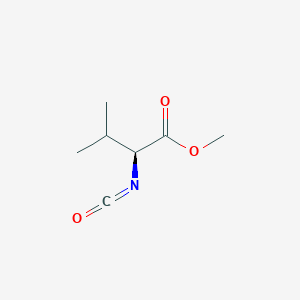
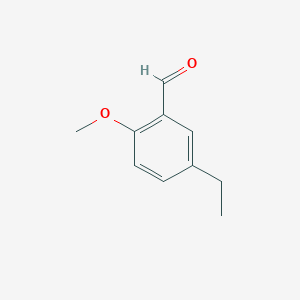
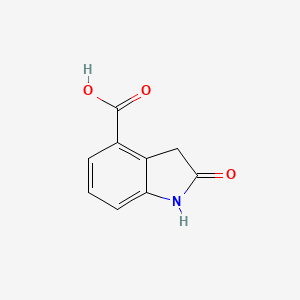



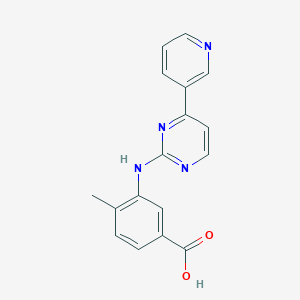


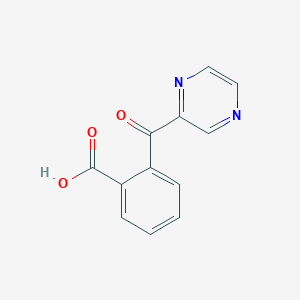

![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-](/img/structure/B1310486.png)
![Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1310487.png)